molecular formula C12H16O5 B592833 Senkyunolide S CAS No. 172723-28-3

Senkyunolide S

Cat. No. B592833
CAS RN: 172723-28-3
M. Wt: 240.255
InChI Key: XJGANEFDEDYAJS-IFUCJSHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Senkyunolide I (SI) is a natural phthalide that has drawn increasing interest for its potential as a cardio-cerebral vascular drug candidate . It is mainly distributed in Umbelliferae plants, and it is relatively stable to heat, acid, and oxygen, with good blood–brain barrier (BBB) permeability .


Synthesis Analysis

Senkyunolide I is one of the main migration components found in both rat plasma and cerebrospinal fluid after the normal and migraine model rats were orally administered with CXE . The purified LIG became very unstable and inclined to form dimers or trimers under light, whereas when heated in the dark, it mainly transformed into SI and its isomer SH .


Molecular Structure Analysis

The molecular structure of Senkyunolide I was determined using ultra performance liquid chromatography/quadrupole-time-of-flight mass spectrometry and 1D and 2D NMR .


Chemical Reactions Analysis

The purified LIG became very unstable and inclined to form dimers or trimers under light, whereas when heated in the dark, it mainly transformed into SI and its isomer SH .

Scientific Research Applications

  • Neuroprotective Effects : Senkyunolide H, closely related to Senkyunolide S, has been shown to protect against apoptosis in neural cells induced by MPP+ via the ROS-mediated MAPK pathway, suggesting potential for treating neuronal disorders (Luo et al., 2019).

  • Anti-inflammatory Properties : Senkyunolide A and Z-ligustilide from Ligusticum chuanxiong have demonstrated inhibitory effects on neuroinflammation in microglial cells, offering potential therapeutic benefits for cerebrovascular diseases (Or et al., 2011).

  • Corticosterone-Induced Apoptosis Mitigation : Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling, suggesting its role in treating depression-related disorders (Gong et al., 2018).

  • Oxidative Damage Protection : Senkyunolides, including Senkyunolide H, reduce hydrogen peroxide-induced oxidative damage in human liver HepG2 cells through the induction of heme oxygenase-1, highlighting their potential in treating diseases caused by oxidative stress and inflammation (Qi et al., 2010).

  • Cerebral Ischemic Stroke Therapy : Senkyunolide-H has shown effectiveness in preventing cerebral ischemic stroke (CIS) and may function by regulating various biological processes and signaling pathways, such as the PI3K/Akt/NF-κB signaling pathway (Zhang et al., 2019).

  • Pharmacokinetic Studies : Research has been conducted on the pharmacokinetics of senkyunolide A, indicating its potential application in cardiovascular diseases treatment, though noting challenges related to oral bioavailability and stability (Yan et al., 2007).

  • Dandruff Treatment : Senkyunolide A, isolated from Apium graveolens seed oil, has been studied for its potential in treating dandruff by improving epidermal function and controlling Malassezia effect (Mondon et al., 2017).

  • Metabolic Profiling : Studies on the metabolic profiling of Senkyunolide I in rats have been conducted, providing insights into its pharmacological activities against migraines and oxidative damage (Xiong et al., 2013).

Mechanism of Action

Senkyunolide I may be an active component of L. chuanxiong, traditionally used to treat migraine. The mechanism of pain relief in migraine model rats may be through adjusting the levels of monoamine neurotransmitters and their turnover rates, as well as decreasing nitric oxide levels in the blood and brain .

Safety and Hazards

Senkyunolide I is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Senkyunolide I has drawn increasing interest for its potential as a cardio-cerebral vascular drug candidate . Future research could focus on its potential therapeutic applications, particularly in relation to cardiovascular and cerebrovascular diseases.

properties

IUPAC Name

(3Z,6R,7R)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGANEFDEDYAJS-IFUCJSHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C\1/C2=C([C@H]([C@@H](CC2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senkyunolide S

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.